Product packaging for Methyl 2-amino-3,5,6-trichlorobenzoate(Cat. No.:CAS No. 1183600-76-1)

Methyl 2-amino-3,5,6-trichlorobenzoate

Cat. No.: B2421657
CAS No.: 1183600-76-1
M. Wt: 254.49
InChI Key: WGFSWWAIYAMZOJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-3,5,6-trichlorobenzoate (CAS 1183600-76-1) is a benzoate ester compound with a molecular formula of C 8 H 6 Cl 3 NO 2 and a molecular weight of 254.5 g/mol . This chemical, characterized by its trichlorinated aromatic ring and esterified carboxylic acid group, serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Its structure, which includes both an amino group and multiple chlorine substituents, makes it a versatile precursor for the synthesis of more complex molecules, particularly in developing agrochemicals and pharmacologically active compounds. Researchers utilize this compound for its potential in heterocyclic formation and structure-activity relationship (SAR) studies. The compound is for research use only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6Cl3NO2 B2421657 Methyl 2-amino-3,5,6-trichlorobenzoate CAS No. 1183600-76-1

Properties

IUPAC Name

methyl 2-amino-3,5,6-trichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl3NO2/c1-14-8(13)5-6(11)3(9)2-4(10)7(5)12/h2H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFSWWAIYAMZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1Cl)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Design for Methyl 2 Amino 3,5,6 Trichlorobenzoate

Direct Esterification and Transesterification Approaches

Direct esterification of the parent carboxylic acid, 2-amino-3,5,6-trichlorobenzoic acid, is a primary route to obtaining the methyl ester. This transformation is typically achieved by reacting the amino acid with methanol (B129727) in the presence of an acid catalyst. Common catalysts include strong mineral acids like sulfuric acid (H₂SO₄) or gaseous hydrochloric acid (HCl). nih.gov Another effective method involves the use of thionyl chloride (SOCl₂) with methanol; the thionyl chloride reacts with methanol to form HCl in situ, which then catalyzes the esterification. nih.gov Trimethylchlorosilane (TMSCl) in methanol also serves as a convenient and mild system for the esterification of various amino acids, often proceeding at room temperature to give good to excellent yields of the corresponding methyl ester hydrochlorides. nih.gov

Transesterification is a less common approach for this specific target but remains a viable synthetic tool. This method would involve converting a different ester of 2-amino-3,5,6-trichlorobenzoic acid (e.g., an ethyl or benzyl (B1604629) ester) into the methyl ester by reacting it with a large excess of methanol, typically under acidic or basic catalysis.

Table 1: Comparison of Direct Esterification Methods for Aminobenzoic Acids
MethodReagentsTypical ConditionsAdvantagesPotential Issues
Fischer EsterificationMethanol, H₂SO₄ or HClRefluxInexpensive reagents, well-established. rsc.orgHarsh conditions, potential for side reactions.
Thionyl ChlorideMethanol, SOCl₂RefluxHigh yields, reactive. nih.govGenerates corrosive HCl and SO₂ gas.
TrimethylchlorosilaneMethanol, TMSClRoom TemperatureMild conditions, simple workup, good yields. nih.govReagent cost can be higher.

Regioselective Halogenation Strategies on Benzoic Acid and Ester Precursors

Achieving the precise 3,5,6-trichloro substitution pattern on a 2-aminobenzoic acid framework is a significant challenge due to the directing effects of the amino and carboxyl groups. The amino group is a powerful ortho-, para-director, while the carboxyl group is a meta-director. Therefore, direct chlorination of 2-aminobenzoic acid or its methyl ester would likely lead to a mixture of products.

A more plausible strategy involves a multi-step sequence starting from a precursor where the substitution pattern can be more effectively controlled. For instance, the synthesis could begin with the chlorination of a suitable benzoic acid derivative prior to the introduction of the amino group. The use of specific chlorinating agents and catalysts, such as N-chlorosuccinimide (NCS) or cyanuric chloride, can provide regiocontrol in certain systems. patsnap.com For example, palladium-catalyzed C-H activation has emerged as a powerful method for the regioselective halogenation of aromatic rings guided by a directing group. nih.gov However, achieving the specific 3,5,6-trichloro pattern often relies on building the molecule from an intermediate that already contains some of the required chlorine atoms. A potential precursor could be 2,3,6-trichlorobenzoic acid, which could then undergo further functionalization. google.com

Amination and Nitro-Group Reduction Pathways

The introduction of the amino group at the C2 position can be accomplished through two primary pathways: direct amination of a pre-halogenated precursor or the reduction of a corresponding nitro-compound.

Amination: This approach would involve the nucleophilic aromatic substitution of a leaving group (such as a chlorine or fluorine atom) at the C2 position of a methyl tetrachlorobenzoate. Copper-catalyzed amination reactions, often referred to as Ullmann condensations, are particularly effective for coupling amines with aryl halides, especially when a carboxylate group is present ortho to the halide. acs.orgscilit.com This directing effect could facilitate the selective amination of a compound like methyl 2,3,5,6-tetrachlorobenzoate.

Nitro-Group Reduction: This is a more common and often more efficient route. The synthesis would start with the nitration of a suitable trichlorobenzoic acid or its methyl ester, followed by the reduction of the nitro group. The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic chemistry. beilstein-journals.org A variety of reagents can be employed for this purpose, with the choice depending on the presence of other functional groups in the molecule. masterorganicchemistry.comwikipedia.org

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C), Raney Nickel, or Platinum(IV) oxide with hydrogen gas is a clean and efficient method. masterorganicchemistry.comcommonorganicchemistry.com Raney Nickel is often preferred when there is a risk of dehalogenating the aromatic ring. commonorganicchemistry.com

Metal/Acid Reduction: Classic methods using metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of a strong acid (e.g., HCl) are robust and widely used on an industrial scale. masterorganicchemistry.com

Other Reagents: Tin(II) chloride (SnCl₂) provides a milder method for reducing nitro groups in the presence of other reducible functionalities. masterorganicchemistry.com Metal-free reductions, for instance using trichlorosilane, have also been developed as a chemoselective alternative. beilstein-journals.orggoogle.com

Table 2: Common Reagents for Aromatic Nitro Group Reduction
Reagent/SystemTypical ConditionsSelectivity Notes
H₂, Pd/CRoom temperature to moderate heat, atmospheric or higher pressureHighly efficient but may cause dehalogenation of aryl chlorides. commonorganicchemistry.com
H₂, Raney NiRoom temperature to moderate heat, atmospheric or higher pressureLess prone to causing dehalogenation compared to Pd/C. commonorganicchemistry.com
Fe, HCl/AcOHHeatingInexpensive, robust, and generally tolerant of aryl halides. masterorganicchemistry.com
SnCl₂, HCl/EtOHHeatingMild conditions, good for substrates with sensitive functional groups. masterorganicchemistry.com
HSiCl₃, Tertiary AmineRoom temperatureMetal-free, highly chemoselective. beilstein-journals.org

Multi-Component Reaction (MCR) Strategies in Aminobenzoate Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient approach to building molecular complexity. tandfonline.com While no specific MCR has been reported for the direct synthesis of Methyl 2-amino-3,5,6-trichlorobenzoate, the general strategy could be applied to construct the core aminobenzoate structure. For instance, MCRs involving aminobenzoic acids, acetylenic esters, and phosphines have been used to create complex organic phosphorus compounds. tandfonline.com The development of an MCR for this specific target would be a novel synthetic approach, potentially involving a chlorinated building block that incorporates into the final structure. The versatility of MCRs in generating diverse heterocyclic and aromatic structures suggests that a bespoke strategy could, in principle, be designed. nih.govresearchgate.net

Catalytic Systems in the Synthesis of this compound

Modern catalytic methods provide powerful tools for several steps in the synthesis of the target molecule, offering high efficiency and selectivity under mild conditions.

Transition metals, particularly palladium and copper, are central to many C-N and C-H bond-forming reactions relevant to this synthesis.

Palladium-Catalyzed Reactions: The Buchwald-Hartwig amination is a premier method for forming C-N bonds and could be used to introduce the amino group onto a pre-functionalized methyl 2,3,5,6-tetrachlorobenzoate ring. Palladium catalysts are also used in C-H activation/halogenation, which could offer a regioselective route to introduce the chlorine atoms. nih.gov Furthermore, Suzuki-Miyaura reactions could be employed to build the aromatic ring system from smaller fragments. mdpi.com

Copper-Catalyzed Reactions: As mentioned, copper-catalyzed Ullmann-type reactions are highly effective for the amination of aryl halides, particularly those activated by an ortho-carboxyl group. acs.orgscilit.com This method is often complementary to palladium-catalyzed systems and can be more effective for certain substrates.

Organocatalysis: This field uses small, metal-free organic molecules to catalyze chemical reactions. Organocatalysts could potentially be employed in enantioselective versions of key reactions if a chiral center were desired, or to promote reactions like aminations or halogenations under mild conditions. wisc.edunih.gov For example, organocatalytic Mannich reactions are powerful tools for introducing aminoalkyl fragments. wisc.edu While direct application to this specific synthesis is not established, the principles of organocatalysis offer avenues for developing novel, metal-free synthetic steps.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field, prized for its high selectivity and environmentally benign nature. mdpi.comnih.gov For the synthesis of this compound, several types of enzymes could be envisioned:

Halogenases: These enzymes can selectively introduce halogen atoms onto aromatic rings. While typically highly specific, enzyme engineering could potentially adapt a halogenase for the desired polychlorination. biorxiv.org

Nitroreductases: A wide range of nitroreductases are known that can reduce aromatic nitro groups to amines with high efficiency and chemoselectivity, offering a green alternative to heavy metal reductants.

Transaminases: These enzymes can convert a ketone to a chiral amine, representing a potential route if a suitable keto-ester precursor could be synthesized. researchgate.net

Lipases: Enzymes like Candida antarctica lipase (B570770) B (CALB) are robust catalysts for esterification and transesterification reactions, often used under mild, solvent-free conditions. beilstein-journals.orgbeilstein-journals.org

The application of biocatalysis to a highly non-natural, polychlorinated substrate like this remains a significant challenge but represents a frontier in sustainable chemical synthesis. mdpi.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize product output and quality while minimizing costs and environmental impact. For this compound, this would typically involve a systematic investigation of various parameters. However, specific experimental data for this compound is not available in the reviewed literature.

The choice of solvent can profoundly influence the rate, yield, and selectivity of a chemical reaction. Factors such as polarity, proticity, and boiling point are key considerations. In the context of Green Chemistry, the ideal solvent should be non-toxic, renewable, and easily recyclable. For the synthesis of a chlorinated aromatic compound like this compound, solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAC), and N-Methyl-2-pyrrolidone (NMP) might be considered based on general solubility principles for related compounds. google.com However, without specific studies, the optimal solvent system that balances reaction efficiency with environmental and safety principles for this particular synthesis remains undetermined.

There is no available research that compares a range of conventional and green solvents for the synthesis of this specific compound, nor are there data tables illustrating the impact of different solvents on reaction yield and purity. The application of green chemistry principles, such as the use of water, supercritical fluids, or bio-based solvents, has not been documented for this process.

The interplay of temperature, pressure, and reaction time is fundamental to controlling reaction kinetics and thermodynamics. Higher temperatures generally increase reaction rates but can also lead to the formation of impurities through side reactions or decomposition. Reaction time must be carefully optimized to ensure complete conversion of starting materials without degrading the product. Pressure is typically a significant factor in reactions involving gaseous reagents or when trying to influence reaction equilibria.

For the synthesis of this compound, which would likely involve the esterification of 2-amino-3,5,6-trichlorobenzoic acid, a systematic study would be required to establish the optimal settings. Such a study would generate data on how yield and purity levels respond to incremental changes in these parameters. For instance, in related syntheses of other chlorinated benzoates, reaction temperatures can range from room temperature to reflux, with reaction times spanning several hours. google.comgoogle.com However, detailed kinetic and optimization studies that would produce specific data tables for this compound are absent from the scientific record. Consequently, no definitive data on the optimal temperature, pressure, and time dependencies for its synthesis can be presented.

Derivatization Chemistry and Functional Group Transformations of Methyl 2 Amino 3,5,6 Trichlorobenzoate

Reactions Involving the Amino Moiety

The amino group in aminobenzoates is a key site for a variety of chemical reactions, including acylations, alkylations, diazotizations, and condensations.

Acylation and Alkylation Reactions

Diazotization and Subsequent Transformations

Specific studies on the diazotization of Methyl 2-amino-3,5,6-trichlorobenzoate were not found in the search results. Generally, aromatic primary amines can be converted to diazonium salts upon treatment with a source of nitrous acid. These diazonium intermediates are versatile and can undergo a variety of subsequent transformations. For instance, a diazo intermediate of a related dichlorobenzoic ester can be subjected to a Sandmeyer-type replacement reaction to form a 2,3,6-trichlorobenzoic ester, which can then be hydrolyzed to the corresponding acid nih.gov. The diazotization of heterocyclic primary amines has been studied, and the resulting diazonium salts can be used in various synthetic applications nih.gov.

Condensation Reactions

There is no specific information in the provided search results regarding the condensation reactions of this compound with carbonyl compounds. Aromatic amines can typically undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases) nih.gov. For instance, 3-Oxo-3-phenyl-2-(p-tolylhydrazono)propanal undergoes condensation with ethyl cyanoacetate in the presence of ammonium acetate to yield either a 2-hydroxy- or a 2-amino-substituted nicotinic acid ethyl ester, depending on the reaction conditions nih.gov.

Transformations of the Ester Functional Group

The methyl ester group of this compound is susceptible to transformations such as hydrolysis, amidation, and reduction.

Hydrolysis to the Carboxylic Acid

No direct experimental details for the hydrolysis of this compound were found. However, the hydrolysis of a related compound, the methyl ester of 6-nitro-2,5-dichlorobenzoic acid, can be achieved by refluxing with a mixture of sulfuric acid, water, and acetic acid nih.gov. The resulting 2-amino-3,5,6-trichlorobenzoic acid would be the product of this transformation.

Amidation and Reduction Reactions

Specific examples of amidation and reduction reactions of this compound are not detailed in the provided search results. Generally, esters can be converted to amides by reaction with amines. For instance, the amidation of α-amino acids can be achieved using various coupling reagents nih.gov. The reduction of the ester group would typically yield the corresponding primary alcohol, (2-amino-3,5,6-trichlorophenyl)methanol. The reduction of a β-lactam, a cyclic amide, to an amino aldehyde has been reported using diisobutylaluminum hydride or a two-step process of reduction to the amino alcohol with lithium triethylborohydride followed by oxidation nih.gov.

Modifications of the Chlorinated Aromatic Ring of this compound

The chemical reactivity of the chlorinated aromatic ring in this compound is predominantly governed by the electronic effects of its substituents. The presence of three chlorine atoms and a methyl ester group, all of which are electron-withdrawing, renders the aromatic ring electron-deficient. This electronic characteristic is a key determinant for the types of reactions the aromatic ring can undergo.

Nucleophilic Aromatic Substitution Considerations

The electron-deficient nature of the benzene (B151609) ring in this compound makes it a potential substrate for nucleophilic aromatic substitution (SNAr) reactions. In this type of reaction, a nucleophile attacks the aromatic ring, leading to the displacement of one of the substituents, typically a halide. The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, a condition that is well-satisfied in the case of this compound. The three chloro substituents and the methyl ester group significantly lower the electron density of the ring, facilitating the initial attack by a nucleophile.

The regioselectivity of nucleophilic aromatic substitution on polychlorinated aromatic compounds can be influenced by the positions of the activating and deactivating groups. While no specific experimental data for this compound is readily available in the reviewed literature, general principles suggest that the chlorine atoms are potential leaving groups. The substitution of a chlorine atom by a nucleophile would be a plausible transformation under suitable reaction conditions. Common nucleophiles that could potentially be employed in such reactions include alkoxides, thiolates, and amines.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions of this compound

Nucleophile (Nu-)Potential Product
Methoxide (CH3O-)Methyl 2-amino-3,5-dichloro-6-methoxybenzoate
Ethoxide (C2H5O-)Methyl 2-amino-3,5-dichloro-6-ethoxybenzoate
Phenylthiolate (C6H5S-)Methyl 2-amino-3,5-dichloro-6-(phenylthio)benzoate
Ammonia (NH3)Methyl 2,x-diamino-y,z-dichlorobenzoate
Primary/Secondary Amine (RNH2/R2NH)Methyl 2-amino-3,5-dichloro-6-(alkyl/dialkylamino)benzoate

It is important to note that the reaction conditions, such as temperature, solvent, and the nature of the nucleophile, would play a crucial role in determining the feasibility and outcome of these transformations. Steric hindrance from the adjacent substituents could also influence the rate and regioselectivity of the substitution.

Further Halogenation or Dehalogenation Studies

Further Halogenation: The aromatic ring of this compound is already heavily chlorinated. Introducing an additional halogen atom through electrophilic aromatic substitution would be challenging. The existing electron-withdrawing groups deactivate the ring towards electrophilic attack. Furthermore, the amino group, which is an activating group and an ortho-, para-director, has its activating influence significantly diminished by the strongly deactivating chloro and ester functionalities. Therefore, further halogenation is generally considered unlikely under standard electrophilic halogenation conditions.

Dehalogenation: Reductive dehalogenation of polychlorinated aromatic compounds is a known chemical transformation. These reactions can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) or dissolving metal reductions. The stepwise removal of chlorine atoms from the aromatic ring could potentially lead to a series of less chlorinated methyl aminobenzoate derivatives. The regioselectivity of dehalogenation would depend on the specific reaction conditions and the relative reactivity of the different carbon-chlorine bonds. For instance, studies on the dehalogenation of other polychlorinated aromatic compounds have shown that the removal of chlorine atoms can sometimes be selective, influenced by steric and electronic factors.

Cyclization Reactions and Heterocyclic Annulation Initiated by this compound

The presence of the ortho-amino and methyl ester functionalities in this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems. These intramolecular cyclization reactions, often referred to as heterocyclic annulation, are fundamental in the synthesis of a wide range of biologically active compounds.

A prominent example of such a cyclization is the synthesis of quinazolinones. The reaction of an anthranilate with a one-carbon synthon, such as formamide or an orthoester, can lead to the formation of a quinazolin-4-one ring system. In the case of this compound, this would result in the formation of a trichlorinated quinazolinone derivative.

The general mechanism for quinazolinone formation from an anthranilate involves the initial formation of an N-acylated intermediate, followed by intramolecular cyclization via nucleophilic attack of the amino group onto the ester carbonyl, with subsequent elimination of methanol (B129727).

Table 2: Potential Cyclization Reactions to Form Heterocycles

ReagentResulting Heterocyclic CorePotential Product Name
Formamide (HCONH2)Quinazolin-4-one5,6,8-Trichloroquinazolin-4(3H)-one
Triethyl orthoformate (HC(OC2H5)3) followed by an amine (RNH2)3-Substituted quinazolin-4-one3-Alkyl/Aryl-5,6,8-trichloroquinazolin-4(3H)-one
Phosgene or its equivalentsIsatoic anhydride derivative5,6,8-Trichloro-1H-benzo[d] nih.govoxazine-2,4-dione

The reactivity of the amino and ester groups in this compound is expected to be analogous to that of other methyl anthranilates, allowing for its use as a building block in the synthesis of these and other related heterocyclic structures. The resulting polychlorinated heterocyclic compounds could be of interest for further chemical modifications and biological evaluation.

Advanced Structural Elucidation and Spectroscopic Characterization of Methyl 2 Amino 3,5,6 Trichlorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the three-dimensional structure of molecules.

High-Resolution 1H NMR Spectroscopic Analysis

A high-resolution 1H NMR spectrum of Methyl 2-amino-3,5,6-trichlorobenzoate would be expected to provide key information about the proton environments in the molecule. The analysis would focus on chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) to determine the arrangement of the aromatic proton and the protons of the methyl and amino groups.

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (ppm)Expected Multiplicity
Aromatic-H7.0 - 8.0Singlet
NH₂4.0 - 6.0Broad Singlet
OCH₃3.5 - 4.0Singlet

Note: This is a hypothetical representation. Actual values would be determined from an experimental spectrum.

13C NMR Spectroscopic Analysis, including DEPT Experiments

13C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between methyl (-CH₃), methylene (B1212753) (-CH₂-), methine (-CH-), and quaternary carbons.

Expected ¹³C NMR Data:

Carbon AtomExpected Chemical Shift (ppm)DEPT-135DEPT-90
C=O165 - 175No SignalNo Signal
Aromatic C-Cl120 - 140No SignalNo Signal
Aromatic C-NH₂140 - 150No SignalNo Signal
Aromatic C-H110 - 130PositivePositive
Aromatic C-COOCH₃125 - 135No SignalNo Signal
OCH₃50 - 60PositiveNo Signal

Note: This is a hypothetical representation. Actual values would be determined from an experimental spectrum.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional NMR techniques are instrumental in establishing the complete structural connectivity of a molecule.

Correlation Spectroscopy (COSY): A COSY experiment would reveal proton-proton (¹H-¹H) couplings, though for this specific molecule with an isolated aromatic proton, significant correlations would not be expected in the aromatic region.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment would identify direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively assign the proton signal of the OCH₃ group to its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment is crucial for identifying long-range (two or three bond) correlations between protons and carbons. This would be used to establish the connectivity between the methyl protons and the carbonyl carbon, as well as correlations from the aromatic proton and the amino protons to the various carbon atoms of the benzene (B151609) ring.

Solid-State NMR for Crystalline Forms

Solid-state NMR (ssNMR) would be employed to study the structure and dynamics of this compound in its crystalline form. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would provide information on the local environment of the carbon and nitrogen atoms within the crystal lattice, which can differ from the solution state. This analysis can reveal details about polymorphism, molecular packing, and intermolecular interactions.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present in the molecule.

Expected FT-IR Data:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (amino)3300 - 3500Medium
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (methyl)2850 - 3000Medium
C=O Stretch (ester)1700 - 1730Strong
C=C Stretch (aromatic)1450 - 1600Medium-Strong
C-N Stretch1250 - 1350Medium
C-O Stretch (ester)1000 - 1300Strong
C-Cl Stretch600 - 800Strong

Note: This is a hypothetical representation. Actual values would be determined from an experimental spectrum.

Raman Spectroscopy for Molecular Vibrational Analysis

Key vibrational modes observed in the Raman spectrum include the symmetric and asymmetric stretching of the amino (N-H) group, the carbonyl (C=O) stretching of the methyl ester group, and various vibrations of the substituted aromatic ring. The presence of three heavy chlorine atoms significantly influences the ring vibrations and gives rise to characteristic C-Cl stretching modes in the lower frequency region.

Table 1: Characteristic Raman Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H Asymmetric Stretch Amino (-NH₂) 3450 - 3550
N-H Symmetric Stretch Amino (-NH₂) 3350 - 3450
C-H Stretch (Aromatic) Benzene Ring 3050 - 3150
C-H Stretch (Methyl) Methyl Ester (-OCH₃) 2900 - 3000
C=O Stretch Carbonyl (Ester) 1680 - 1720
C=C Stretch Aromatic Ring 1550 - 1620
N-H Bending Amino (-NH₂) 1500 - 1600
C-N Stretch Amino-Aromatic 1250 - 1350
C-O Stretch Ester 1100 - 1300

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental formula of a compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision, which allows for the unambiguous determination of its elemental composition. For this compound (C₈H₆Cl₃NO₂), HRMS can distinguish its molecular formula from other potential formulas with the same nominal mass. The presence of three chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4, M+6) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, which further aids in confirming the structure.

Table 2: HRMS Data for this compound

Parameter Value
Molecular Formula C₈H₆³⁵Cl₃NO₂
Theoretical Monoisotopic Mass 264.9464 Da
Expected Experimental Mass 264.9464 ± 0.0005 Da

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. nih.gov It is ideally suited for assessing the purity of this compound and for detecting any volatile impurities that may be present from its synthesis, such as residual solvents or unreacted starting materials. nih.gov In a typical GC-MS analysis, the compound is vaporized and separated on a chromatographic column before being detected by a mass spectrometer. researchgate.net The retention time from the GC provides one level of identification, while the mass spectrum provides structural information through its fragmentation pattern. Common fragments would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl ester group (-COOCH₃).

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Characterization

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. unito.it In the positive ion mode, ESI-MS analysis of this compound would primarily yield the protonated molecular ion, [M+H]⁺. This technique minimizes fragmentation, making the molecular ion peak the most prominent in the spectrum, which simplifies the determination of the molecular weight. The calculated m/z for the protonated molecule [C₈H₇Cl₃NO₂]⁺ is 265.9542. The characteristic isotopic cluster resulting from the three chlorine atoms would be clearly visible, confirming their presence in the molecule.

X-ray Diffraction (XRD) Crystallography

X-ray diffraction provides definitive information on the solid-state structure of a crystalline compound.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to elucidate its absolute configuration and conformation. This analysis yields precise bond lengths, bond angles, and torsion angles. mdpi.com

The data would reveal the planarity of the benzene ring and the orientation of the amino and methyl ester substituents relative to the ring. Furthermore, SC-XRD provides insight into the intermolecular interactions that govern the crystal packing, such as hydrogen bonding between the amino group of one molecule and the carbonyl oxygen of a neighboring molecule (N-H···O). nih.govresearchgate.net These interactions are crucial in forming the supramolecular architecture of the compound in the solid state.

Table 3: Representative Crystallographic Parameters Determined by SC-XRD

Parameter Information Provided
Crystal System e.g., Monoclinic, Orthorhombic
Space Group Symmetry of the unit cell (e.g., P2₁/c)
Unit Cell Dimensions (a, b, c, α, β, γ) Size and shape of the repeating unit
Bond Lengths (Å) Precise distances between bonded atoms
Bond Angles (°) Angles between adjacent bonds
Torsion Angles (°) Conformation of the molecule

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline solids. It provides information on the atomic and molecular arrangement within a crystal lattice. When a finely powdered sample of this compound is exposed to a monochromatic X-ray beam, diffraction occurs at specific angles (2θ) where the Bragg condition is met. The resulting diffraction pattern, a plot of diffraction intensity versus 2θ angle, is a unique fingerprint of the crystalline phase.

Analysis of a PXRD pattern for this compound would allow for:

Phase Identification: Comparison of the experimental pattern with databases (like the Powder Diffraction File™) could confirm the identity of the synthesized compound, provided a reference pattern exists.

Purity Assessment: The presence of sharp, well-defined peaks would indicate a highly crystalline material. Conversely, the appearance of additional peaks could signify the presence of impurities or different polymorphic forms.

Crystal System and Unit Cell Parameters: Indexing the diffraction peaks would allow for the determination of the crystal system (e.g., monoclinic, orthorhombic) and the dimensions of the unit cell.

A representative data table for PXRD analysis would typically include the following:

Table 1: Hypothetical Powder X-ray Diffraction Data for this compound

2θ (°) d-spacing (Å) Relative Intensity (%)
Data Data Data
Data Data Data
Data Data Data

(Note: This table is for illustrative purposes only, as no experimental data was found.)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For an organic compound like this compound, this technique provides insights into the electronic transitions between molecular orbitals. The presence of a chromophore—in this case, the substituted benzene ring—gives rise to characteristic absorption bands.

A UV-Vis spectrum of this compound, dissolved in a suitable transparent solvent (e.g., ethanol, cyclohexane), would likely exhibit absorption maxima (λmax) corresponding to π → π* and n → π* transitions. The positions and intensities of these bands are influenced by the electronic effects of the substituents on the benzene ring: the amino (-NH2), ester (-COOCH3), and chlorine (-Cl) groups.

The analysis would involve:

Identification of λmax: Determining the wavelengths at which maximum absorbance occurs.

Calculation of Molar Absorptivity (ε): Using the Beer-Lambert law, the molar absorptivity at each λmax can be calculated, which is a measure of the probability of the electronic transition.

Table 2: Anticipated UV-Vis Spectroscopic Data for this compound

Solvent λmax (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) Electronic Transition
Solvent Data Data Assignment
Solvent Data Data Assignment

(Note: This table is hypothetical and illustrates the expected format of experimental results.)

Morphological Analysis through Electron Microscopy (SEM, TEM)

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for visualizing the morphology and microstructure of materials at high resolution.

Scanning Electron Microscopy (SEM): SEM would provide detailed information about the surface topography of this compound crystals. By scanning the sample with a focused beam of electrons, images revealing the crystal habit (shape), size distribution, and surface features (e.g., steps, defects) could be obtained. This is crucial for understanding the crystallization process and the physical properties of the bulk powder.

Transmission Electron Microscopy (TEM): TEM offers even higher resolution, allowing for the visualization of the internal structure of the material. For crystalline samples, TEM can be used to obtain electron diffraction patterns from individual nanocrystals, providing information about their crystal structure and orientation. High-resolution TEM (HRTEM) could potentially even resolve the crystal lattice planes of this compound, offering direct insight into the atomic arrangement.

Without experimental data, it is not possible to provide specific research findings or images for the morphological analysis of this compound.

In-Depth Theoretical and Computational Analysis of this compound Remains Elusive

Computational chemistry, a cornerstone of modern chemical research, employs sophisticated software and theoretical models to predict a wide range of molecular characteristics. Techniques such as Density Functional Theory (DFT) and ab initio methods are routinely used to perform geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule. This foundational analysis is crucial for understanding a compound's physical and chemical behavior.

Furthermore, these computational approaches can predict vibrational frequencies, which correspond to the infrared and Raman spectroscopic signatures of a molecule. Such predictions are invaluable for identifying and characterizing compounds.

The electronic properties of a molecule, which govern its reactivity, are also explored through computational means. Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into how a molecule will interact with other chemical species. The energy gap between the HOMO and LUMO is a key indicator of a molecule's stability and reactivity.

The Molecular Electrostatic Potential (MEP) surface is another critical descriptor, mapping the charge distribution on the surface of a molecule. This allows for the identification of electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. To further refine the prediction of reactive sites, Fukui functions and local reactivity indices are calculated. These advanced descriptors pinpoint the specific atoms within a molecule that are most likely to participate in chemical reactions.

Unfortunately, a thorough investigation of scientific databases and scholarly articles revealed no publications containing these specific theoretical and computational analyses for this compound. While numerous studies apply these computational methods to structurally related aminobenzoates and other organic molecules, the absence of data for the trichlorinated subject of interest means that a detailed discussion of its conformational analysis, spectroscopic signatures, and electronic reactivity, as outlined, cannot be constructed at this time. Further experimental and computational research is needed to elucidate the specific chemical properties of this compound.

Theoretical and Computational Chemistry of Methyl 2 Amino 3,5,6 Trichlorobenzoate

Potential Energy Surface (PES) Mapping

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. For a molecule as complex as Methyl 2-amino-3,5,6-trichlorobenzoate, with multiple rotational and vibrational degrees of freedom, the PES is a high-dimensional landscape. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to map out this surface, identifying energy minima corresponding to stable conformers and saddle points representing transition states for various chemical processes.

Intramolecular proton transfer (IPT) is a key reaction coordinate that can be explored on the PES of this compound. Specifically, the transfer of a proton from the amino group (-NH₂) to the carbonyl oxygen of the ester group (-COOCH₃) can be computationally modeled. This process would result in the formation of a tautomeric isomer.

The energy barrier for this proton transfer is expected to be significant due to the disruption of the aromatic system and the formation of a zwitterionic intermediate. Computational studies on similar aminobenzoic acid derivatives suggest that the amino group acts as a proton donor, and the carbonyl group as a proton acceptor. The presence of multiple electron-withdrawing chlorine atoms on the benzene (B151609) ring is anticipated to influence the acidity of the amino protons and the basicity of the carbonyl oxygen, thereby modulating the energetics of the proton transfer process.

Table 1: Theoretical Energy Profile for a Hypothetical Intramolecular Proton Transfer in this compound Note: These are illustrative values based on typical DFT calculations for similar molecules and are not from a direct study of the title compound.

Species Relative Energy (kcal/mol) Key Geometric Parameters
Ground State 0 N-H bond length: ~1.01 Å
Transition State 25 - 40 Partially formed O-H bond, elongated N-H bond
Tautomeric Isomer 15 - 25 O-H bond length: ~0.98 Å, C=N bond character

Torsional tautomerism in this compound involves the rotation around key single bonds, primarily the C-N bond of the amino group and the C-C(O) bond of the ester group. These rotations are associated with energy barriers that can be calculated from the PES.

The rotation around the C-N bond is expected to have a noticeable energy barrier due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the aromatic ring. The bulky chlorine atoms in the ortho positions (relative to the amino and ester groups) will likely introduce significant steric hindrance, further increasing the rotational barrier.

Similarly, the rotation around the C-C(O) bond of the ester group will be hindered by steric clashes between the carbonyl oxygen and the ortho-substituents. Computational studies on ortho-substituted benzamides have shown that such substitutions can increase the rotational barriers around both the N-C(O) and C-C(O) axes nih.gov.

Table 2: Calculated Rotational Barriers for Key Torsional Angles in Analogous Substituted Benzenes Note: These values are representative of what would be expected from computational studies on molecules with similar structural features.

Rotational Bond Expected Rotational Barrier (kcal/mol) Influencing Factors
C-NH₂ 8 - 15 Steric hindrance from ortho-chloro substituents, electronic effects.
C-COOCH₃ 6 - 12 Steric hindrance from ortho-chloro and amino groups.
O-CH₃ 1 - 3 Minimal steric hindrance.

Aromaticity Indices and Their Modulation by Substituents

The aromaticity of the benzene ring in this compound is a crucial determinant of its stability and reactivity. Aromaticity can be quantified using various computational indices, with the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) being among the most common.

The HOMA index evaluates aromaticity based on the degree of bond length equalization in the ring, with a value of 1 indicating a fully aromatic system like benzene. The presence of substituents, both electron-donating (amino group) and electron-withdrawing (chloro and methyl ester groups), is expected to cause some deviation from perfect bond length equalization, thus slightly lowering the HOMA value. Studies on substituted benzenes have shown that a high degree of substitution can lead to a decrease in aromaticity nih.gov.

Table 3: Predicted Aromaticity Indices for this compound in Comparison to Benzene Note: These are estimated values based on trends observed in computational studies of substituted benzenes.

Compound HOMA NICS(0) (ppm) NICS(1) (ppm)
Benzene 1.00 -9.7 -11.5
This compound 0.90 - 0.95 -7.0 to -9.0 -9.0 to -11.0

Solvent Effects on Molecular Properties and Reactivity

The molecular properties and reactivity of this compound can be significantly influenced by the surrounding solvent environment. Computational chemistry can model these effects using implicit solvent models (e.g., the Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the calculation.

In polar solvents, the dipole moment of the solute molecule is expected to increase due to stabilization of charge separation. This can influence the electronic transitions, leading to shifts in the UV-Vis absorption spectra (solvatochromism). For aminobenzoic acid derivatives, deviations from the general effects of solvent polarity can occur in solvents with specific hydrogen-bonding capabilities, such as protic solvents, which can form hydrogen bonds with the amino and carbonyl groups nih.gov.

Solvents can also affect the energetics of chemical reactions. For instance, a polar solvent would be expected to stabilize the zwitterionic transition state of an intramolecular proton transfer, potentially lowering the activation energy for this process compared to the gas phase.

Table 4: Illustrative Calculated Dipole Moments in Different Solvents Note: These values are hypothetical and serve to illustrate the expected trend of increasing dipole moment with solvent polarity.

Solvent Dielectric Constant (ε) Calculated Dipole Moment (Debye)
Gas Phase 1 ~ 3.5
Toluene 2.4 ~ 4.0
Dichloromethane 9.1 ~ 4.8
Water 78.4 ~ 5.5

Chemical Reactivity and Mechanistic Studies of Methyl 2 Amino 3,5,6 Trichlorobenzoate Transformations

Mechanistic Pathways of Ester Hydrolysis and Formation

The ester functional group in Methyl 2-amino-3,5,6-trichlorobenzoate is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base. The formation of the ester, typically from the corresponding carboxylic acid, follows established esterification protocols.

Ester Hydrolysis: The hydrolysis of 2-aminobenzoate (B8764639) esters can be significantly influenced by the presence of the ortho-amino group. Studies on similar compounds have revealed that the amino group can act as an intramolecular general base catalyst. nih.govacs.org In this mechanism, the amino group facilitates the nucleophilic attack of a water molecule on the carbonyl carbon of the ester. This intramolecular assistance leads to a notable rate enhancement compared to the hydrolysis of benzoate (B1203000) esters lacking the ortho-amino substituent. nih.gov The reaction proceeds through a tetrahedral intermediate, which then collapses to yield the corresponding carboxylic acid and methanol (B129727). The pH of the reaction medium plays a crucial role; the catalytic effect of the amino group is most pronounced at pH values where a significant fraction of the amino group is in its unprotonated, basic form. nih.gov

The presence of three electron-withdrawing chlorine atoms on the benzene (B151609) ring is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This electronic effect would likely enhance the rate of both acid- and base-catalyzed hydrolysis.

Ester Formation: The synthesis of this compound typically involves the esterification of 2-amino-3,5,6-trichlorobenzoic acid with methanol. This transformation is commonly achieved under acidic conditions. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a water molecule to form the methyl ester. The synthesis of a structurally related compound, methyl 2-amino-3,4,5,6-tetrafluorobenzoate, has been achieved by refluxing the corresponding carboxylic acid in methanol with a dehydrating agent like thionyl chloride. nih.gov

Reaction Mechanisms of Electrophilic and Nucleophilic Substitution on the Aromatic Ring

The aromatic ring of this compound is highly substituted, which significantly impacts its reactivity towards both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The amino group is a strong activating and ortho-, para-directing group due to its ability to donate its lone pair of electrons into the aromatic ring through resonance. fiveable.melibretexts.orgvedantu.com Conversely, the methyl ester and the three chlorine atoms are deactivating groups, withdrawing electron density from the ring inductively. libretexts.orglibretexts.org The directing effects of these substituents are summarized in the table below.

SubstituentPositionEffect on ReactivityDirecting Influence
-NH22ActivatingOrtho, Para
-COOCH31DeactivatingMeta
-Cl3, 5, 6DeactivatingOrtho, Para

Nucleophilic Aromatic Substitution (NAS): The presence of multiple electron-withdrawing chlorine atoms and the methyl ester group makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution. libretexts.org These groups stabilize the negative charge that develops in the intermediate of an NAS reaction. A strong nucleophile can attack one of the carbon atoms bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgresearchgate.net Subsequent expulsion of the chloride ion restores the aromaticity and yields the substitution product. The rate of nucleophilic aromatic substitution is generally enhanced by the presence of multiple electron-withdrawing groups. libretexts.org

Role of Catalysts in Directing Reaction Selectivity and Rate

Catalysts can play a pivotal role in influencing the outcome of reactions involving this compound.

In the context of modifying the substituents, catalytic hydrogenation is a relevant transformation. For instance, the reduction of a nitro group to an amino group in related polychlorinated compounds is often achieved using catalysts like platinum on carbon (Pt/C). nih.gov While the target molecule already possesses an amino group, this methodology could be applied if a nitro analogue were used as a precursor.

Another potential catalytic transformation is hydrodehalogenation, which involves the removal of chlorine atoms and their replacement with hydrogen. Palladium-based catalysts, particularly those with N-heterocyclic carbene ligands, have been shown to be highly effective for the hydrodehalogenation of polychlorinated biphenyls (PCBs). rsc.org Such a reaction could be employed to selectively or fully dehalogenate this compound. The choice of catalyst and reaction conditions would be crucial in controlling the extent of dehalogenation.

Kinetic Investigations and Determination of Rate Laws

Ester Hydrolysis: The hydrolysis of 2-aminobenzoate esters has been shown to follow pseudo-first-order kinetics under certain conditions. nih.gov The rate of hydrolysis is pH-dependent, with a plateau in the rate constant observed in the pH range where the amino group is predominantly unprotonated. nih.gov A general rate law for the hydrolysis can be expressed as:

Rate = k[Ester]

where k is the pseudo-first-order rate constant. The value of k would depend on the pH and the concentration of any acid or base catalyst. The electron-withdrawing nature of the chloro substituents is expected to increase the rate constant for hydrolysis compared to unsubstituted methyl 2-aminobenzoate. The table below shows a qualitative comparison of expected hydrolysis rates based on substituent effects.

CompoundSubstituentsExpected Relative Rate of Hydrolysis
Methyl BenzoateNoneBase Rate
Methyl 2-aminobenzoate2-NH2Faster (intramolecular catalysis)
Methyl 4-chlorobenzoate4-ClFaster (electron-withdrawing)
This compound2-NH2, 3,5,6-Cl3Significantly Faster (combined effects)

Substitution Reactions: Kinetic studies of electrophilic aromatic substitution reactions on substituted benzenes generally show a dependence on the concentrations of both the aromatic substrate and the electrophile. For nucleophilic aromatic substitution, the reaction is typically first order in the aromatic substrate and first order in the nucleophile.

Identification and Characterization of Reaction Intermediates

The transformations of this compound are expected to proceed through various transient species.

In ester hydrolysis and formation , the key intermediates are tetrahedral in nature. During hydrolysis, the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon leads to a tetrahedral intermediate. Similarly, in acid-catalyzed esterification, the attack of methanol on the protonated carboxylic acid forms a tetrahedral intermediate. These intermediates are generally unstable and readily collapse to form the products.

For electrophilic aromatic substitution , the reaction proceeds through a positively charged carbocation intermediate known as a Wheland intermediate or arenium ion. masterorganicchemistry.com This intermediate is resonance-stabilized, with the positive charge delocalized over the aromatic ring. The stability of this intermediate is a key factor in determining the rate and regioselectivity of the reaction.

In nucleophilic aromatic substitution reactions, the key intermediate is a negatively charged species called a Meisenheimer complex. wikipedia.orgresearchgate.net This complex is formed by the addition of the nucleophile to the aromatic ring, resulting in a carbon atom with sp³ hybridization. The negative charge is delocalized over the ring and is stabilized by the electron-withdrawing substituents. In some cases, particularly with highly electron-deficient aromatic systems, Meisenheimer complexes can be stable enough to be isolated and characterized spectroscopically. researchgate.netmdpi.com Given the polysubstituted and electron-deficient nature of this compound, the formation of a Meisenheimer complex during nucleophilic substitution is highly probable.

Environmental Fate and Degradation Pathways of Halogenated Aminobenzoates

Methodologies for Assessing Environmental Persistence

Assessing the environmental persistence of a chemical is a structured, tiered process involving standardized laboratory tests that simulate environmental conditions. These methodologies are designed to determine a compound's susceptibility to degradation and its potential to persist in various environmental compartments like soil, water, and sediment.

Standardized Biodegradation Testing: A common approach follows the guidelines set by the Organisation for Economic Co-operation and Development (OECD). This involves a tiered system:

Ready Biodegradability Tests (OECD 301 Series): These stringent tests use a low concentration of microorganisms and serve as a screen for compounds that are likely to biodegrade rapidly and completely in the environment. A substance achieving a 60% conversion to CO2 within a 10-day window of a 28-day test is considered "readily biodegradable." smithers.com

Inherent Biodegradability Tests: If a substance fails the ready biodegradability test, it may be subjected to tests under more favorable conditions (e.g., higher microbial density, longer duration) to assess its potential for "inherent" degradation.

Simulation Studies (OECD 307, 308, 309): These higher-tier studies are designed to provide definitive degradation half-lives under environmentally realistic conditions. smithers.com They use radiolabeled test compounds in microcosms containing soil, water-sediment systems, or surface water to track the compound's transformation into various degradation products, non-extractable residues, and complete mineralization to CO2. smithers.com

Analytical Techniques: The identification and quantification of the parent compound and its degradation products are crucial for assessing persistence. Modern analytical chemistry provides highly sensitive and selective methods for this purpose.

Chromatography-Mass Spectrometry: Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the primary tools used. springernature.com These techniques allow for the separation of complex mixtures and the definitive identification and quantification of halogenated organic compounds and their metabolites, even at trace levels. springernature.comnih.govacs.org High-resolution mass spectrometry (HRMS) is particularly valuable for identifying unknown metabolites by providing accurate mass measurements. nih.gov

Data Interpretation: The data from these studies, including degradation half-lives (DT50) and the extent of mineralization, are used in environmental risk assessments to classify a substance's persistence (P) and its potential to be persistent, bioaccumulative, and toxic (PBT).

Interactive Table: Methodologies for Environmental Persistence Assessment

Test TierOECD Guideline ExampleObjectiveKey Parameters Measured
Screening TierReady Biodegradability (OECD 301B)Assess rapid and ultimate biodegradation potential.CO2 evolution, Dissolved Organic Carbon (DOC) removal.
Confirmation TierInherent Biodegradability (OECD 302 Series)Evaluate degradation potential under optimal conditions.Respirometry, DOC removal over an extended period.
Simulation TierSoil, Water-Sediment (OECD 307, 308)Determine degradation rates (half-lives) under realistic environmental conditions.Rate of parent compound decline, identification of major metabolites, extent of mineralization (CO2).

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily through reactions with light (photolysis) and water (hydrolysis).

Photolytic degradation, or photolysis, is the breakdown of molecules by photons of light, particularly in the ultraviolet (UV) spectrum of sunlight. For aromatic compounds like halogenated aminobenzoates, photolysis in aqueous environments can be a significant degradation pathway.

Research on related chlorobenzoic acids demonstrates that a primary photolytic reaction is the reductive dehalogenation, where a chlorine atom on the aromatic ring is replaced by a hydrogen atom. acs.org Another key reaction is the substitution of a chlorine atom with a hydroxyl group, forming hydroxybenzoic acids. acs.org For example, the UV irradiation of aqueous solutions of monochlorobenzoic acids leads to the formation of both benzoic acid and corresponding hydroxybenzoic acids. acs.org The photolysis of 3-amino-2,5-dichlorobenzoic acid (Amiben), a structurally similar compound, has been shown to proceed rapidly in sunlight. acs.org

For Methyl 2-amino-3,5,6-trichlorobenzoate, the expected photolytic pathway would involve a stepwise replacement of the chlorine atoms with hydroxyl groups and hydrogen atoms. This process would likely lead to a series of less-halogenated and more-hydroxylated intermediates, which may be more susceptible to further degradation. The amino and ester groups can also influence the photochemical reactivity of the molecule. Eventually, these reactions can lead to the opening of the aromatic ring and its complete mineralization.

Interactive Table: Common Photodegradation Products of Chlorobenzoic Acids

Parent CompoundObserved PhotoproductsKey TransformationReference
4-Chlorobenzoic AcidBenzoic acid, 4-Hydroxybenzoic acidReductive dehalogenation, Hydroxylation acs.org
2-Chlorobenzoic AcidBenzoic acid, 2-Hydroxybenzoic acidReductive dehalogenation, Hydroxylation acs.org
3-Amino-2,5-dichlorobenzoic acidRapid decomposition, specific products not detailedPhotolysis acs.org

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a molecule of water. For this compound, the primary site for hydrolysis is the methyl ester group. The stability of this ester bond is a critical factor in the compound's environmental persistence.

The rate of ester hydrolysis is highly dependent on pH and temperature. It can be catalyzed by acids or bases. epa.gov The general mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. epa.gov

The structure of the benzoate (B1203000) ring significantly influences the hydrolysis rate. Electron-withdrawing groups on the ring can increase the rate of hydrolysis, while electron-donating groups can decrease it. oieau.fr However, steric hindrance is a major factor. Substituents at the ortho positions (adjacent to the ester group) can physically block the approach of the hydroxide ion, dramatically slowing the hydrolysis rate. researchgate.net this compound has both an amino group and a chlorine atom in the ortho positions (positions 2 and 6 relative to the ester). This high degree of ortho substitution is expected to impart significant steric hindrance, making the methyl ester group highly resistant to hydrolysis under typical environmental conditions. Studies on sterically hindered esters, such as methyl 2,4,6-trimethylbenzoate, confirm their high stability toward hydrolysis. psu.edu Therefore, it is predicted that the hydrolytic half-life of this compound would be very long.

Interactive Table: Estimated Hydrolysis Half-Lives of Substituted Methyl Benzoates

CompoundConditionsEstimated Half-LifeKey Influencing FactorReference
Methyl BenzoatepH 8, 10°C1.8 yearsBaseline oieau.fr
Methyl 4-nitrobenzoatepH 8, 10°C0.1 yearsElectron-withdrawing group oieau.fr
Methyl 4-methoxybenzoatepH 8, 10°C4.8 yearsElectron-donating group oieau.fr
Methyl 2,6-dimethylbenzoateLiver microsomes (esterases)Completely resistantSteric hindrance researchgate.net

Sorption and Leaching Behavior in Soil and Sediment Systems

The sorption and leaching characteristics of a chemical compound in soil and sediment are critical determinants of its environmental mobility and potential to contaminate groundwater. For halogenated aminobenzoates, these processes are influenced by the compound's chemical properties as well as the physical and chemical characteristics of the soil.

Research indicates that aminopyralid (B1667105), a related halogenated pyridine (B92270) carboxylic acid, generally exhibits weak sorption to soil particles. epa.gov Laboratory studies using batch equilibrium methods on various soil types have reported Freundlich adsorption coefficients (Kd) ranging from 0.03 to 0.72 mL/g. epa.gov The organic carbon-normalized adsorption coefficient (Koc), which accounts for the influence of soil organic matter, has been found to be in the range of 1.05 to 24.3 mL/g. epa.gov These low values are indicative of a compound that does not bind strongly to soil and has a high potential for mobility.

The primary factors influencing the sorption of aminopyralid-like compounds are soil pH and organic matter content. As these compounds are weak acids, their charge and, consequently, their interaction with soil colloids are pH-dependent. In most environmental conditions, aminopyralid exists in its anionic form, which contributes to its high water solubility and low adsorption to negatively charged soil particles. mass.gov

Due to its weak sorption, aminopyralid has a high potential for leaching through the soil profile. epa.govbeyondpesticides.org Field dissipation studies have shown that while the compound may be detected at depths of 15 to 30 cm, significant downward movement can occur, particularly in soils with low organic matter and in areas with high rainfall or irrigation shortly after application. epa.govmass.gov The major route of dissipation from the soil is considered to be a combination of runoff and leaching. mass.govepa.gov Despite the high mobility, some field studies have indicated that aminopyralid is likely to be non-persistent, with half-lives of 20 and 32 days reported in two separate studies, which can limit the extent of leaching over time. epa.gov

Interactive Data Table: Sorption Coefficients of a Related Compound (Aminopyralid)

Soil TypeKd (mL/g)Koc (mL/g)Reference
Various US and European soils0.03 - 0.721.05 - 24.3 epa.gov

Advanced Applications of Methyl 2 Amino 3,5,6 Trichlorobenzoate in Chemical Science

Utility as Key Synthetic Intermediates for Advanced Organic Molecules

There is currently no available scientific literature detailing the use of Methyl 2-amino-3,5,6-trichlorobenzoate as a key synthetic intermediate in the preparation of advanced organic molecules. While its structural motifs are present in various bioactive compounds and functional materials, specific examples of its direct application as a building block in complex syntheses have not been reported. The potential for this compound to serve as a precursor—for instance, in the synthesis of novel heterocyclic systems or substituted aromatic compounds—remains an unexplored area of research.

Structure-Activity Relationship (SAR) Studies in Ligand Design

A search of medicinal chemistry and chemical biology literature yields no specific structure-activity relationship (SAR) studies centered on this compound or its direct derivatives for the purpose of ligand design. SAR studies are crucial for optimizing the interaction of a molecule with a biological target, such as a receptor or enzyme. The absence of such research indicates that the biological activities of this compound, if any, have not been systematically investigated or reported.

Investigation in Materials Science, including Non-linear Optical (NLO) Properties

The investigation of this compound within the field of materials science, particularly concerning its non-linear optical (NLO) properties, is not documented in the available scientific literature. NLO materials are of significant interest for applications in optoelectronics and photonics. The properties of such materials are heavily dependent on their molecular structure, specifically the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. While the amino and carboxylate groups on the benzene (B151609) ring could theoretically contribute to such properties, no experimental or computational studies have been published to confirm or quantify any NLO behavior for this specific molecule.

Exploration as Modulators of Specific Enzymatic Systems

There is no evidence in the current body of scientific literature to suggest that this compound has been explored as a modulator of any specific enzymatic systems. Research in this area would typically involve screening the compound against a panel of enzymes to identify any inhibitory or activating effects, followed by more detailed mechanistic studies. The lack of such reports suggests that this compound has not yet been a focus of investigation for its potential as an enzyme modulator.

Future Research Directions and Emerging Paradigms in Methyl 2 Amino 3,5,6 Trichlorobenzoate Research

Development of Sustainable and Atom-Economical Synthetic Protocols

The pursuit of green and sustainable chemical processes is a paramount goal in modern organic synthesis. Future research on Methyl 2-amino-3,5,6-trichlorobenzoate will undoubtedly focus on developing synthetic routes that are not only efficient but also minimize environmental impact and maximize resource utilization.

Current synthetic strategies for analogous chlorinated aromatic amines often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. To address these challenges, future efforts will likely concentrate on several key areas:

Flow Chemistry: Continuous flow reactors offer numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the ability to readily scale up production. Developing a continuous flow synthesis for this compound could lead to a more efficient and reproducible manufacturing process.

Biocatalysis: The use of enzymes to catalyze specific chemical transformations is a cornerstone of green chemistry. While challenging for highly chlorinated substrates, the discovery or engineering of enzymes capable of regioselective amination or chlorination could provide an exceptionally clean and efficient synthetic route.

The principles of atom economy, which emphasize the incorporation of all reactant atoms into the final product, will be a guiding principle in the design of these new synthetic protocols. The table below illustrates a hypothetical comparison between a traditional and a future sustainable synthesis, highlighting the potential improvements in atom economy and E-factor (environmental factor).

MetricTraditional Synthesis (Hypothetical)Sustainable Synthesis (Future Goal)
Number of Steps 4-51-2
Key Reagents Stoichiometric chlorinating agents, harsh acids/basesCatalytic systems, milder reagents
Solvents Chlorinated solvents, large volumesGreener solvents (e.g., ionic liquids, supercritical fluids), solvent-free conditions
Atom Economy < 50%> 80%
E-Factor High (>100)Low (<10)

Integration of Machine Learning and Artificial Intelligence for Predictive Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis. For a molecule like this compound, these computational tools can accelerate research and development in several ways:

Retrosynthetic Analysis: AI-powered retrosynthesis tools can analyze the complex structure of this compound and propose multiple viable synthetic pathways. These algorithms, trained on vast databases of chemical reactions, can identify novel and non-intuitive disconnections, potentially leading to more efficient and cost-effective syntheses.

Reaction Outcome Prediction: ML models can be trained to predict the outcome of chemical reactions, including yield, regioselectivity, and stereoselectivity. For the synthesis of this specific trichlorinated compound, predictive models could be invaluable in identifying the optimal reaction conditions (e.g., catalyst, solvent, temperature) to achieve the desired substitution pattern and minimize the formation of unwanted isomers.

Predictive Toxicology and Property Profiling: In silico tools can predict the physicochemical properties and potential toxicity of new compounds. This allows for an early-stage assessment of the environmental and health impacts of this compound and its derivatives, guiding the design of safer and more sustainable alternatives.

The table below outlines potential applications of ML and AI in the study of this compound.

Application AreaMachine Learning / AI ToolPotential Impact
Synthesis Design Retrosynthesis AlgorithmsIdentification of novel and efficient synthetic routes.
Reaction Optimization Predictive Reaction ModelsRapid optimization of reaction conditions, maximizing yield and selectivity.
Property Prediction QSAR and Molecular ModelingEarly-stage assessment of physical, chemical, and toxicological properties.

Advanced In Situ Spectroscopic Monitoring of Reactions

A deep understanding of reaction mechanisms is fundamental to optimizing synthetic processes and ensuring product quality. Advanced in situ spectroscopic techniques provide a window into the reacting system, allowing for real-time monitoring of reactant consumption, intermediate formation, and product generation. For the synthesis of this compound, these techniques will be instrumental in:

Elucidating Reaction Mechanisms: Techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, when applied in situ, can help to identify transient intermediates and provide crucial data for understanding the step-by-step mechanism of amination and chlorination reactions.

Real-Time Kinetic Analysis: By continuously monitoring the concentration of species in the reaction mixture, detailed kinetic profiles can be generated. This information is essential for optimizing reaction parameters to maximize conversion and minimize reaction times.

Process Analytical Technology (PAT): In an industrial setting, in situ monitoring is a key component of PAT. Real-time data can be used to ensure that the synthesis proceeds as expected and that the final product meets the required quality specifications.

The application of these techniques will move the study of this compound from traditional offline analysis to a more dynamic and data-rich, real-time approach.

Exploration of Novel Reactivity and Unprecedented Transformations

The unique electronic and steric properties of this compound, conferred by the presence of multiple electron-withdrawing chlorine atoms and an electron-donating amino group, suggest that it may exhibit novel and unexpected reactivity. Future research should focus on exploring these possibilities, which could lead to the discovery of new chemical transformations and the synthesis of novel molecular architectures.

Potential areas of exploration include:

Post-Synthetic Modification: The existing functional groups (amino, ester, and chloro) provide multiple handles for further chemical modification. For example, the amino group could be derivatized to form amides, sulfonamides, or participate in cross-coupling reactions. The chlorine atoms could potentially undergo nucleophilic aromatic substitution under specific conditions, allowing for the introduction of other functional groups.

Catalytic C-H Functionalization: The aromatic C-H bonds, although deactivated by the chlorine atoms, could be targets for modern C-H activation/functionalization reactions, leading to the synthesis of even more complex derivatives.

Photocatalysis and Electrochemistry: These modern synthetic techniques can often achieve transformations that are difficult or impossible using traditional thermal methods. Exploring the photochemical and electrochemical reactivity of this compound could uncover unprecedented reaction pathways.

The discovery of novel reactivity will not only expand the fundamental understanding of this compound's chemistry but also open up new avenues for its application in materials science, agrochemicals, and pharmaceuticals.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 2-amino-3,5,6-trichlorobenzoate?

  • Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and esterification reactions. For example, analogous procedures using 2,4,6-trichlorotriazine as a key intermediate (as seen in triazine-based syntheses) can be adapted. A general approach includes:

Step 1 : Reacting trichlorotriazine with phenol derivatives under controlled temperatures (e.g., 35°C) using bases like DIPEA to introduce substituents .

Step 2 : Subsequent coupling with methyl aminobenzoate derivatives under mild conditions (35°C for 26–46 hours) to form the ester linkage .

Purification : Precipitation using solvents like LP (light petroleum) and evaporation to isolate the crude product .

  • Key Considerations : Monitor reaction progress via TLC or HPLC to ensure intermediate formation. Adjust stoichiometry of DIPEA to optimize yield .

Q. How can this compound be characterized structurally and functionally?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the positions of amino, chloro, and ester groups. Overlapping signals (e.g., unresolved C4 and C6 carbons) may require 2D NMR techniques like HSQC or HMBC .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for chlorine isotope clusters .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) assess thermal stability and decomposition profiles .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in further derivatization?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The three chlorine atoms deactivate the aromatic ring, directing electrophilic substitutions to the para position relative to the amino group. Computational modeling (DFT) can predict reactive sites.
  • Experimental Validation : Perform regioselective reactions (e.g., nitration or sulfonation) and compare yields with analogs like Methyl 2-amino-5-chlorobenzoate to isolate substituent effects .
    • Data Interpretation : Use 1^1H NMR to track proton shifts post-reaction and quantify regioselectivity via integration ratios .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

  • Methodological Answer :

  • Signal Overlap : For unresolved 13^13C NMR peaks (e.g., C4 and C6), employ DEPT-135 or heteronuclear correlation experiments to distinguish quaternary carbons from others .
  • Missing Signals : If signals are absent due to low concentration or symmetry, enhance sensitivity via cryoprobes or isotopic labeling (e.g., 15^15N for amino groups) .

Q. How can the thermal stability of this compound be optimized for high-temperature applications?

  • Methodological Answer :

  • Thermal Screening : Conduct TGA under nitrogen/air to identify decomposition onset temperatures. Compare with structurally similar compounds (e.g., Methyl 2-amino-3,5-difluoro-4-methoxybenzoate) to assess halogen effects .
  • Stabilization Techniques : Introduce sterically hindered groups (e.g., tert-butyl) or co-crystallize with stabilizing agents (e.g., hexachloridostannate complexes) to enhance thermal resistance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.